molecular formula C11H13NO2 B1387783 Ethyl indoline-6-carboxylate CAS No. 350683-40-8

Ethyl indoline-6-carboxylate

Cat. No.: B1387783
CAS No.: 350683-40-8
M. Wt: 191.23 g/mol
InChI Key: WFXBELNNLRIRRD-UHFFFAOYSA-N
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Description

Ethyl indoline-6-carboxylate is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by an indoline ring system with an ethyl ester group at the 6-position. This compound is of interest due to its potential biological activities and applications in synthetic organic chemistry.

Biochemical Analysis

Biochemical Properties

Ethyl indoline-6-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including esterases, which are responsible for the hydrolysis of ester bonds. The interaction between this compound and esterases is stereospecific, meaning that the enzyme selectively hydrolyzes one enantiomer over the other . This specificity is crucial for the compound’s biochemical activity and potential therapeutic applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, indole derivatives, including this compound, have been reported to exhibit antiviral, anti-inflammatory, and anticancer activities . These effects are mediated through the compound’s interaction with cellular receptors and enzymes, leading to changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors and enzymes, leading to either inhibition or activation of their functions. For example, this compound has been shown to inhibit certain enzymes by forming hydrogen bonds with their active sites . This inhibition can result in changes in gene expression and cellular responses, contributing to the compound’s therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by esterases, leading to the formation of its corresponding carboxylic acid . This metabolic conversion is essential for the compound’s biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is important for the compound’s interaction with cellular receptors and enzymes, ultimately influencing its biochemical and therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl indoline-6-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials might include ethyl 2-nitrobenzoate and hydrazine hydrate, followed by reduction and cyclization steps.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions: Ethyl indoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form indole-6-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Ethyl indoline-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid with an indole ring.

Uniqueness: Ethyl indoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2,3-dihydro-1H-indole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXBELNNLRIRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652938
Record name Ethyl 2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350683-40-8
Record name Ethyl 2,3-dihydro-1H-indole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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